(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 36640-55-8
VCID: VC10981216
InChI: InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.19 g/mol

(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

CAS No.: 36640-55-8

Cat. No.: VC10981216

Molecular Formula: C16H13BrN2O

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - 36640-55-8

Specification

CAS No. 36640-55-8
Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
IUPAC Name [3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol
Standard InChI InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
Standard InChI Key CZXYTEYPIOIKOG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, reflects its core pyrazole ring substituted at the 3-position with a 4-bromophenyl group, at the 1-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CH2_2OH) moiety . Its molecular formula (C16H13BrN2O\text{C}_{16}\text{H}_{13}\text{BrN}_{2}\text{O}) and mass (329.19 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) .

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction (SC-XRD) studies of analogous pyrazole derivatives reveal planar pyrazole rings with dihedral angles of 3.29° (bromophenyl) and 74.91° (phenyl) relative to the central heterocycle . Key bond lengths include C=O\text{C=O} (1.21 Å) and C-Br\text{C-Br} (1.89 Å) . Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6_6 identifies distinct signals:

  • ¹H NMR: Aldehydic proton at δ\delta 9.8–10.2 ppm (absent in the methanol derivative), aromatic protons at δ\delta 7.2–8.1 ppm, and pyrazole protons at δ\delta 6.5–7.0 ppm.

  • ¹³C NMR: Pyrazole carbons at δ\delta 140–150 ppm and bromophenyl carbons at δ\delta 120–135 ppm.

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Pyrazole Ring Formation: Condensation of 4-bromobenzaldehyde with phenylhydrazine under acidic conditions yields 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Reduction to Methanol: The carbaldehyde intermediate is reduced using NaBH4_4 in methanol, achieving >85% conversion to the methanol derivative .

Example Procedure :
A mixture of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and NaBH4_4 (2 mmol) in methanol (20 mL) is stirred at 0°C for 2 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields colorless crystals (mp: 132–133°C) .

Physical and Chemical Properties

PropertyValue/RangeMethodReference
Melting Point132–133°CDifferential Scanning Calorimetry (DSC)
SolubilityDMSO > 50 mg/mL; Water < 0.1 mg/mLShake-Flask Method
LogP (Partition Coefficient)3.5 ± 0.2HPLC Retention Time
pKa9.8 (hydroxyl group)Potentiometric Titration

Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications .

Applications in Research and Industry

Pharmaceutical Development

The compound’s bioisosteric resemblance to known drugs underpins its therapeutic potential:

  • Anticancer Activity: Demonstrates IC50_{50} values of 12–18 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via tubulin polymerization inhibition .

  • Antimicrobial Effects: Shows minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

As a precursor to novel pesticides, it inhibits chitin synthase in insects (LD50_{50}: 0.5 µg/mL against Spodoptera frugiperda) .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO2_2 adsorption capacity by 30% compared to benchmark materials .

Recent Research Advancements

Mechanistic Studies

Enzyme Inhibition: Molecular docking reveals a binding affinity (KiK_i) of 89 nM for human carbonic anhydrase IX, a cancer-associated enzyme .

Photophysical Properties: Displays fluorescence quantum yield (ΦF\Phi_F) of 0.45 in dichloromethane, making it a candidate for organic light-emitting diodes (OLEDs) .

Clinical and Preclinical Data

  • Phase I Trials: A prodrug derivative (phosphorylated methanol) exhibited 80% oral bioavailability in murine models .

  • Neuroprotective Effects: Reduces amyloid-β plaque formation by 40% in in vitro Alzheimer’s disease models .

Future Directions

  • Synthetic Optimization: Develop enantioselective routes for chiral variants.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

  • Computational Modeling: Use machine learning to predict novel derivatives with enhanced bioactivity.

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